An In-depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-N-ethyl-3-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. Its chemical structure, featuring a chloro, a nitro, and an N-ethylamino group on a benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, structure, and a proposed synthetic route, tailored for professionals in research and development.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of 4-chloro-N-ethyl-3-nitroaniline
| Property | Value | Source |
| IUPAC Name | 4-chloro-N-ethyl-3-nitroaniline | [1] |
| CAS Number | 1157074-03-7 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Canonical SMILES | CCNc1ccc(Cl)c(c1)--INVALID-LINK--=O | [2] |
| InChI Key | PLPSKERNYGVTFK-UHFFFAOYSA-N | [1] |
| Melting Point | No experimental data found. | |
| Boiling Point | No experimental data found. | |
| Solubility | No experimental data found. |
Table 2: Experimental Properties of the Related Compound 4-chloro-3-nitroaniline (B51477) (CAS: 635-22-3)
| Property | Value | Source |
| Melting Point | 99-101 °C | [3][4] |
| Solubility | Soluble in ether and chloroform; very soluble in ethanol; sparingly soluble in water. | [5] |
Chemical Structure
The two-dimensional chemical structure of 4-chloro-N-ethyl-3-nitroaniline is depicted below.
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 4-chloro-N-ethyl-3-nitroaniline was not found in the available literature, a standard and reliable method can be proposed based on the N-alkylation of the precursor, 4-chloro-3-nitroaniline. This reaction is a common transformation in organic synthesis.
Proposed Synthesis: N-ethylation of 4-chloro-3-nitroaniline
The synthesis of 4-chloro-N-ethyl-3-nitroaniline can likely be achieved through the nucleophilic substitution reaction between 4-chloro-3-nitroaniline and an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a suitable base.
Reaction Scheme:
Materials and Reagents:
-
4-chloro-3-nitroaniline
-
Ethyl bromide (or ethyl iodide)
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Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) as the solvent
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Ethyl acetate (B1210297)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and ethyl acetate for elution
Detailed Methodology:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting materials.
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Addition of Ethylating Agent: To the stirred suspension, add ethyl bromide (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-chloro-N-ethyl-3-nitroaniline.
Experimental Workflow Diagram:
The following diagram illustrates the general workflow for the proposed synthesis and purification of 4-chloro-N-ethyl-3-nitroaniline.
References
- 1. 4-chloro-N-ethyl-3-nitroaniline | C8H9ClN2O2 | CID 43425873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-N-ethyl-3-nitroaniline | 1157074-03-7 | Buy Now [molport.com]
- 3. 4-Chloro-3-nitroaniline CAS#: 635-22-3 [m.chemicalbook.com]
- 4. 4-Chloro-3-nitroaniline | 635-22-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
